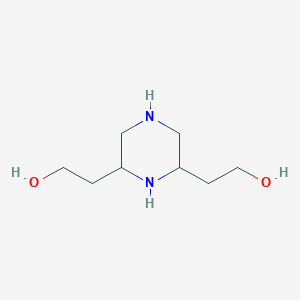
2,6-Piperazinediethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Piperazinediethanol is an organic compound with the molecular formula C8H18N2O2. It is a derivative of piperazine, featuring two hydroxyethyl groups attached to the nitrogen atoms of the piperazine ring. This compound is known for its versatility and is used in various chemical, biological, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Piperazinediethanol can be synthesized through several methods. One common approach involves the reaction of piperazine with ethylene oxide under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where piperazine and ethylene oxide are continuously fed into the system. The reaction is carried out under optimized conditions to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2,6-Piperazinediethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various amine derivatives.
Substitution: Results in halogenated or alkylated piperazine derivatives.
Scientific Research Applications
2,6-Piperazinediethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a stabilizer for certain biological samples.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: this compound is employed in the production of polymers, resins, and surfactants.
Mechanism of Action
The mechanism of action of 2,6-Piperazinediethanol involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyethyl groups enhance its solubility and facilitate its interaction with hydrophilic environments, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-hydroxyethyl)piperazine: Similar in structure but with hydroxyethyl groups at different positions.
Piperazine: The parent compound without hydroxyethyl groups.
N-(2-Hydroxyethyl)piperazine: Contains only one hydroxyethyl group.
Uniqueness
2,6-Piperazinediethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual hydroxyethyl groups enhance its reactivity and solubility, making it more versatile compared to its analogs.
Properties
CAS No. |
3540-43-0 |
|---|---|
Molecular Formula |
C8H18N2O2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-[6-(2-hydroxyethyl)piperazin-2-yl]ethanol |
InChI |
InChI=1S/C8H18N2O2/c11-3-1-7-5-9-6-8(10-7)2-4-12/h7-12H,1-6H2 |
InChI Key |
NVIJLVAUKMTVLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(CN1)CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B13821448.png)
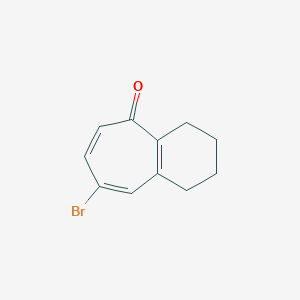
![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)
![ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate](/img/structure/B13821464.png)
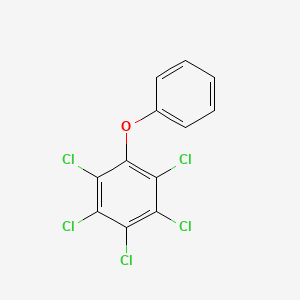
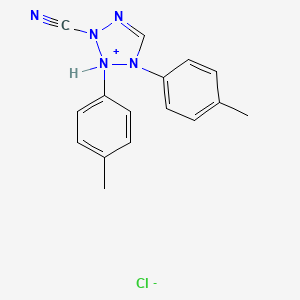
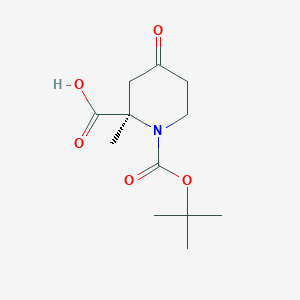

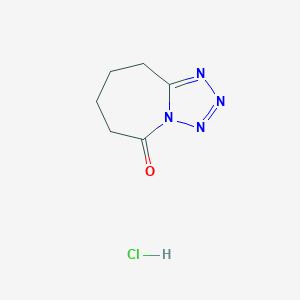
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
![10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B13821524.png)
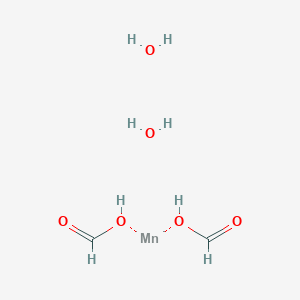
![(5Z)-2-(4-chloroanilino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821532.png)
